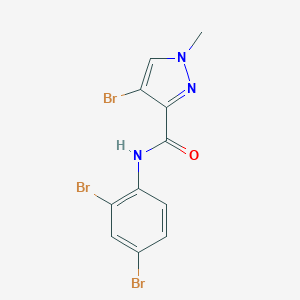![molecular formula C23H34N4O B280503 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280503.png)
2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as BPH-715, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of hydrazones and has been found to possess anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by interacting with various cellular targets. In cancer cells, this compound has been reported to induce apoptosis by activating the caspase cascade and by inhibiting the expression of anti-apoptotic proteins. In inflammatory cells, this compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and suppress the activity of certain enzymes. In vivo studies have shown that this compound can reduce the size of tumors and inhibit the growth of cancer cells in animal models. This compound has also been found to possess anti-inflammatory properties by reducing the production of inflammatory cytokines and by scavenging free radicals.
Advantages and Limitations for Lab Experiments
2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Further studies are needed to determine its toxicity, pharmacokinetics, and pharmacodynamics.
Future Directions
There are several future directions for the research on 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. In the field of cancer research, this compound can be studied for its potential as a chemotherapeutic agent. Further studies are needed to determine its efficacy and toxicity in animal models. In the field of inflammation research, this compound can be studied for its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy in animal models of inflammation. This compound can also be studied for its potential as an antioxidant agent. Further studies are needed to determine its ability to scavenge free radicals and to protect cells from oxidative stress.
Synthesis Methods
The synthesis of 2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one involves the reaction of 4-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine with hydrazine hydrate and 2,6-ditert-butyl-4-formylphenol in the presence of a catalyst. The reaction yields this compound as a yellow solid with a melting point of 245-247°C. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and IR.
Scientific Research Applications
2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, this compound has been found to possess anticancer properties by inducing apoptosis in cancer cells. It has also been reported to inhibit the growth of cancer cells by suppressing the activity of certain enzymes. In the field of inflammation research, this compound has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. It has also been reported to reduce the production of reactive oxygen species (ROS) and to scavenge free radicals.
Properties
Molecular Formula |
C23H34N4O |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C23H34N4O/c1-8-9-10-17-11-12-24-21(26-17)27-25-15-16-13-18(22(2,3)4)20(28)19(14-16)23(5,6)7/h11-15,25H,8-10H2,1-7H3,(H,24,26,27) |
InChI Key |
TVZSTOYTYCUNGE-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
SMILES |
CCCCC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CCCCC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)




![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)

![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)



